2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one is a synthetic organic compound characterized by its unique structural features, which include a pyrimidinone core, a naphthylmethyl group, and a butylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where naphthalene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylsulfanyl Group: This can be done via a nucleophilic substitution reaction where a butylthiol is reacted with a halogenated pyrimidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinone core can undergo reduction to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butylsulfanyl-4-(phenylmethyl)-1H-pyrimidin-6-one: Similar structure but with a phenylmethyl group instead of a naphthylmethyl group.
2-Methylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The uniqueness of 2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one lies in its combination of a bulky butylsulfanyl group and a naphthylmethyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure could result in different reactivity patterns and interactions with biological targets, making it a compound of significant interest for further research and development.
Properties
CAS No. |
189057-61-2 |
---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-4-(naphthalen-2-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N2OS/c1-3-13(2)23-19-20-17(12-18(22)21-19)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,12-13H,3,11H2,1-2H3,(H,20,21,22) |
InChI Key |
VQGBUCJNARIXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.